molecular formula C5H9BN2O2S B13470132 [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid CAS No. 1312942-12-3

[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid

Cat. No.: B13470132
CAS No.: 1312942-12-3
M. Wt: 172.02 g/mol
InChI Key: YRECVFCXRRTYRT-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the coupling of a thiazole halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product . The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Protic Acids: Used in protodeboronation reactions to remove the boronic acid group.

Major Products Formed

The major products formed from the reactions of this compound include biaryl compounds, substituted thiazoles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethylamino group on the thiazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylamino group and the boronic acid group in [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid imparts unique reactivity and selectivity to the compound. This dual functionality allows for the formation of complex molecular architectures and enhances the compound’s utility in various synthetic applications.

Properties

CAS No.

1312942-12-3

Molecular Formula

C5H9BN2O2S

Molecular Weight

172.02 g/mol

IUPAC Name

[2-(dimethylamino)-1,3-thiazol-4-yl]boronic acid

InChI

InChI=1S/C5H9BN2O2S/c1-8(2)5-7-4(3-11-5)6(9)10/h3,9-10H,1-2H3

InChI Key

YRECVFCXRRTYRT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)N(C)C)(O)O

Origin of Product

United States

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